4-cyclopropyl-3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-cyclopropyl-5-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4O3/c1-23-19(27)25(14-3-4-14)18(22-23)12-6-8-24(9-7-12)17(26)11-28-16-5-2-13(20)10-15(16)21/h2,5,10,12,14H,3-4,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYCEZFPODIOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with potential therapeutic applications. The structural components include a triazole ring, a piperidine moiety, and a dichlorophenoxyacetyl group, which suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and experimental studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 485.45 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, the presence of the triazole ring has been associated with enhanced cytotoxicity against various cancer cell lines. In one study, derivatives of triazole compounds showed IC50 values in the low micromolar range against cancer cells, suggesting that modifications to the triazole structure can lead to potent antitumor agents .
2. Antimicrobial Properties
The dichlorophenoxyacetyl group is known for its antimicrobial activity. Compounds containing this moiety have demonstrated effectiveness against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including urease and acetylcholinesterase (AChE). Inhibition studies revealed that similar compounds achieved IC50 values significantly lower than standard drugs, indicating promising therapeutic potential for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Triazole Ring : Essential for antitumor activity; modifications at this position can enhance potency.
- Piperidine Moiety : Influences binding affinity to biological targets; variations in substituents can alter pharmacokinetics.
- Dichlorophenoxyacetyl Group : Contributes to antimicrobial effects; its presence is critical for maintaining activity against pathogens.
Case Studies
Several case studies highlight the efficacy of similar compounds:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 1.61 ± 1.92 | |
| Compound B | Antimicrobial | 0.63 ± 0.001 | |
| Compound C | AChE Inhibition | 2.14 ± 0.003 |
These studies suggest that structural modifications can lead to significant improvements in biological activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives, including the compound , exhibit significant antimicrobial properties. These compounds have shown effectiveness against a range of pathogens due to their ability to inhibit fungal and bacterial growth. The mechanism often involves interference with the biosynthesis of essential cellular components in microbes .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. Specifically, compounds similar to 4-cyclopropyl-3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one have demonstrated efficacy as inhibitors of epidermal growth factor receptors (EGFR), which are crucial in the proliferation of cancer cells. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as HCT-116 and HepG2 through various signaling pathways .
Herbicidal Activity
The presence of the 2,4-dichlorophenoxy group within the compound suggests potential herbicidal activity. Compounds containing similar moieties have been documented to disrupt plant growth by inhibiting specific biochemical pathways essential for plant development. This makes them valuable in agricultural settings for controlling unwanted vegetation .
Insecticidal Properties
Additionally, the piperidine structure contributes to the insecticidal properties of the compound. Research has indicated that piperidine derivatives can act on insect neurophysiology, leading to paralysis or death in target species. This application is particularly relevant for developing new classes of insecticides that are less harmful to non-target organisms .
Case Study 1: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of triazole derivatives as EGFR inhibitors. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a promising avenue for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a series of triazole compounds were tested against various bacterial strains. The findings revealed that modifications to the triazole ring significantly influenced antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparison with Similar Compounds
Triazolone Derivatives with Antifungal Activity
Several triazolone compounds share structural motifs with the target molecule and exhibit antifungal properties via CYP51 inhibition:
- 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one (): Structural differences: Replaces the cyclopropyl and dichlorophenoxy groups with a difluorophenyl-hydroxypropyl chain. Activity: Broad-spectrum antifungal activity against Candida spp. and Aspergillus spp., with IC₅₀ values < 1 µM .
- Fluconazole analogs (): Feature a 2-propanol backbone instead of the piperidinyl-acetyl linkage. Demonstrated superior activity against Cryptococcus neoformans (MIC₉₀ = 0.5 µg/mL) compared to fluconazole .
Table 1: Structural and Antifungal Activity Comparison
Functional and Physicochemical Comparisons
Impact of Substituents on Bioactivity
Crystallographic and Hydrogen-Bonding Profiles
- 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one ():
- 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (): DFT calculations revealed planar triazolone rings, with methoxybenzyl groups enhancing π-π stacking. The target compound’s dichlorophenoxy group may similarly stabilize intermolecular interactions .
Q & A
Q. How should conflicting data between batch reproducibility in synthesis be addressed?
- Methodological Answer : Standardize reaction protocols (e.g., inert atmosphere, strict temperature control). Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent purity). For example, ’s thiocyanate reaction requires anhydrous conditions to prevent thiourea byproducts. Validate reproducibility across ≥3 independent batches and characterize impurities via NMR/MS .
Q. What approaches reconcile discrepancies in biological activity between enantiomeric forms?
- Methodological Answer : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually in bioassays. For ’s diastereomeric analogs, circular dichroism (CD) can confirm absolute configuration. If activity differs, perform molecular docking with both enantiomers to identify stereospecific binding pockets. Synthesize enantiopure intermediates using asymmetric catalysis (e.g., Sharpless epoxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
